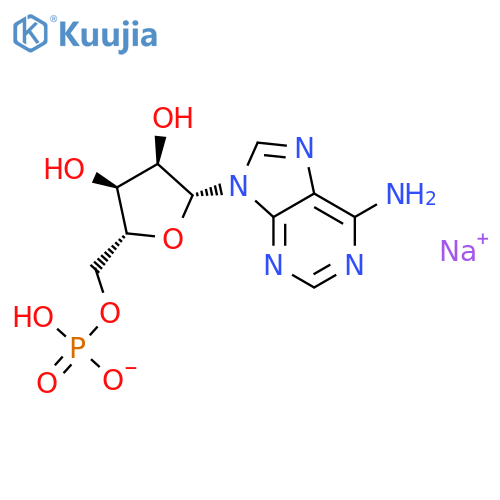Cas no 13474-03-8 (Adenosine Phosphate Disodium)

Adenosine Phosphate Disodium structure
商品名:Adenosine Phosphate Disodium
CAS番号:13474-03-8
MF:C10H13N5NaO7P
メガワット:369.203053236008
MDL:MFCD08689634
CID:147134
Adenosine Phosphate Disodium 化学的及び物理的性質
名前と識別子
-
- 5'-Adenylic acid,sodium salt (1:?)
- Sodium adenosine-5'-monophosphate
- 5'-AMP sodium salt
- ADENOSINE-5'-MONOPHOSPHATE SODIUM SALT(AS)
- ADENOSINE-5'-MONOPHOSPHATE SODIUM SALT(SH)
- Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate
- Sodium AMP
- AMP sodium salt
- Adenosine5'-monophosphate sodium salt
- (AMP-Na)
- AMP monosodium salt
- Adenosine monosodium salt
- Adenosine 5'-Monophosphate xsodiuM salt
- Adenosine 5'-Monophosphate Disodium Salt(from Yeast)
- Adenosine 5'-monophosphate disodium salt
- Disodium AMP
- AMP disodium salt
- Disodium 5'-AMP
- Adenosine Phosphate Disodium
- 5'-AMP disodium salt
- 5'-ADENYLIC ACID, DISODIUM SALT
- Adenylic acid disodium salt
- Adenosine 5'-monophosphate sodium salt
- T1WZ11DSRN
- Disodium adenosine 5'-phosphate hydrate
- 5'-AMP-Na2
- 5'-ADENYLIC ACID, SODIUM SALT
-
- MDL: MFCD08689634
- インチ: 1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1
- InChIKey: QGXLVXZRPRRCRP-IDIVVRGQSA-L
- ほほえんだ: P(=O)([O-])([O-])OC([H])([H])[C@]1([H])[C@]([H])([C@]([H])([C@]([H])(N2C([H])=NC3=C(N([H])[H])N=C([H])N=C23)O1)O[H])O[H].[Na+].[Na+]
計算された属性
- せいみつぶんしりょう: 369.04500
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 11
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 469
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 3
- トポロジー分子極性表面積: 192
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- PSA: 198.71000
- LogP: -0.84360
- ようかいせい: 未確定
Adenosine Phosphate Disodium 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D958548-500g |
ADENOSINE5'-MONOPHOSPHATESODIUMSALT |
13474-03-8 | 98% | 500g |
$150 | 2024-06-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S77190-25g |
Adenosine 5'-monophosphate xsodium salt |
13474-03-8 | 25g |
¥598.0 | 2021-09-07 | ||
| abcr | AB542982-5 g |
5'-Adenylic acid sodium salt |
13474-03-8 | 5g |
€174.80 | 2021-09-16 | ||
| abcr | AB542982-25 g |
5'-Adenylic acid sodium salt |
13474-03-8 | 25g |
€460.40 | 2021-09-16 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S822786-5g |
Sodium adenosine-5'-monophosphate |
13474-03-8 | 98% | 5g |
¥46.00 | 2022-09-28 | |
| ChemScence | CS-0310899-100g |
Adenosine monophosphate sodium |
13474-03-8 | 99.96% | 100g |
$45.0 | 2022-04-27 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S822786-1g |
Sodium adenosine-5'-monophosphate |
13474-03-8 | 98% | 1g |
¥32.00 | 2022-09-28 | |
| Aaron | AR009C1Y-500g |
ADENOSINE5'-MONOPHOSPHATESODIUMSALT |
13474-03-8 | 98% | 500g |
$97.00 | 2025-01-23 | |
| Aaron | AR009C1Y-5g |
ADENOSINE5'-MONOPHOSPHATESODIUMSALT |
13474-03-8 | 98% | 5g |
$5.00 | 2025-01-23 | |
| eNovation Chemicals LLC | K63218-500g |
Adenosine 5'-monophosphate sodium salt |
13474-03-8 | 97% | 500g |
$180 | 2024-06-08 |
Adenosine Phosphate Disodium サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:13474-03-8)Adenosine Phosphate Disodium
注文番号:A806836
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 04:46
価格 ($):176.0
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
(CAS:13474-03-8)Adenosine 5'-monophosphate monosodium salt,AMP-Na2;5-AMP-Na2,
注文番号:RY111
在庫ステータス:in Stock
はかる:10g
清らかである:99.0%min. HPLC
最終更新された価格情報:Monday, 26 August 2024 11:30
価格 ($):
Adenosine Phosphate Disodium 関連文献
-
Vladimír Král,Tatiana V. Shishkanova,Jonathan L. Sessler,Christopher T. Brown Org. Biomol. Chem. 2004 2 1169
-
Saipeng Huang,Wenshuai Li,Pu Han,Xin Zhou,Jiewei Cheng,Huiyun Wen,Weiming Xue Anal. Methods 2019 11 2240
-
Vladimír Král,Tatiana V. Shishkanova,Jonathan L. Sessler,Christopher T. Brown Org. Biomol. Chem. 2004 2 1169
-
Chao Qi,Ying-Jie Zhu,Guan-Jun Ding,Jin Wu,Feng Chen RSC Adv. 2015 5 3792
-
Jun Peng,Hui-Yuan Ma,Zhan-Gang Han,Bao-Xia Dong,Wen-Zhuo Li,Jun Lu,En-Bo Wang n?. Jun Peng Hui-Yuan Ma Zhan-Gang Han Bao-Xia Dong Wen-Zhuo Li Jun Lu En-Bo Wang Dalton Trans. 2003 3850
13474-03-8 (Adenosine Phosphate Disodium) 関連製品
- 61-19-8(Adenosine monophosphate)
- 102029-87-8(Adenosine 5′-Diphosphate bis(Cyclohexylammonium) Salt)
- 18422-05-4(Adenosine 5'-monophosphate monohydrate)
- 56-65-5(Adenosine 5'-Triphosphate)
- 60-92-4(Cyclic AMP)
- 1927-31-7(2'-Deoxy-5'-ATP)
- 653-63-4(2’-Deoxyadenosine 5’Monophosphate)
- 58-64-0(Adenosine 5'-Diphosphate)
- 75607-67-9(Fludarabine phosphate)
- 29984-33-6(9-(b-D-Arabinofuranosyl)adenine 5'-monophosphate)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:13474-03-8)5'-腺苷酸一钠

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:13474-03-8)ADENOSINE5'-MONOPHOSPHATESODIUMSALT

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ









